p-MENTH-3-ENE

説明

Academic Significance and Research Trajectory of p-MENTH-3-ENE

The academic significance of this compound lies primarily in its role as a versatile intermediate in the synthesis of other valuable compounds. google.com Notably, it is a crucial starting material in the preparation of synthetic menthol (B31143). google.com Historically, the synthesis of this compound in substantial quantities from common and inexpensive terpenes was a challenge, limiting its accessibility for broader applications. google.com

The research trajectory of this compound has been significantly influenced by the development of efficient synthetic methodologies. For instance, a method has been patented for the production of this compound from lower alkyl dihydro-alpha-terpinyl ethers. google.com This process involves heating the ether in the presence of a sulfonic acid, which causes the elimination of a lower alkanol and subsequent isomerization of the double bond to the 3-position within the p-menthane (B155814) ring structure. google.com Such synthetic advancements have made this compound more readily available for both academic research and industrial applications.

Overview of Structural and Stereochemical Considerations in this compound Systems

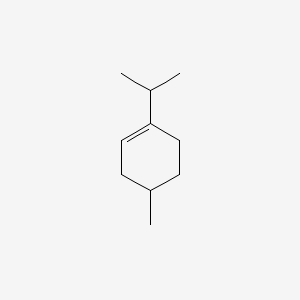

The structure of this compound is defined by a cyclohexene (B86901) ring with a methyl group at position 1 and an isopropyl group at position 4. The double bond is located between carbons 3 and 4 of the ring.

| Property | Value |

| Molecular Formula | C10H18 |

| Molecular Weight | 138.25 g/mol |

| IUPAC Name | 1-isopropyl-4-methylcyclohex-1-ene |

| CAS Number | 500-00-5 |

Stereochemistry is a critical aspect of this compound chemistry. The presence of stereocenters in the molecule gives rise to the possibility of different stereoisomers. Specifically, this compound can exist as enantiomers, which are non-superimposable mirror images of each other. perfumerflavorist.com The specific stereochemistry of the starting materials and the reaction conditions employed during its synthesis can influence the stereochemical outcome of the final product. The control of stereochemistry is often a key consideration in the synthesis of derivatives of this compound, particularly for applications where specific stereoisomers are required.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-1-propan-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h6,8-9H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCPSEFQLGXPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862054 | |

| Record name | Cyclohexene, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-00-5 | |

| Record name | p-Menth-3-ene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 4-methyl-1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexene, 4-methyl-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for P Menth 3 Ene

Chemical Synthesis Pathways to p-MENTH-3-ENE

Catalytic Hydrogenation of Terpene Derivatives

Catalytic hydrogenation offers a route to p-menthene isomers, including this compound, starting from more unsaturated precursors such as limonene (B3431351). Limonene (p-mentha-1,8-diene) is a readily available monoterpene that can be selectively hydrogenated. The choice of catalyst and reaction conditions significantly influences the selectivity towards partially hydrogenated products like p-menthenes versus fully hydrogenated p-menthane (B155814).

Ruthenium catalysts, particularly those supported on materials like silica (B1680970) (e.g., Ru/SiO2 SBA-15), have demonstrated high activity and selectivity, achieving approximately 90% selectivity towards p-menthene when limonene is hydrogenated under supercritical CO2 conditions rsc.orgresearchgate.net. In contrast, a commercial ruthenium catalyst supported on carbon (Ru/C) exhibits much lower selectivity to p-menthene rsc.org. Palladium catalysts, such as Pd/C, are also employed, and while they effectively catalyze limonene hydrogenation, they tend to promote stereoselectivity in the formation of p-menthane, yielding a trans:cis ratio of approximately 2:1 researchgate.net. The reaction mechanism can involve reversible transitions between p-menth-1-ene and this compound, with thermodynamic calculations supporting the possibility of such interconversions acs.org.

Table 1: Catalytic Hydrogenation of Limonene to p-Menthene

| Catalyst | Solvent/Conditions | Selectivity to p-Menthene (%) | Notes |

| Ru/C | - | Low | Low selectivity to p-menthene rsc.org |

| Ru/SiO2 SBA-15 | scCO2 | ~90 | High activity and selectivity rsc.orgresearchgate.net |

| Pt/rGO | scCO2 | ~90 | High activity and selectivity researchgate.net |

| Pd/C | scCO2 | - | Promotes stereoselectivity for p-menthane researchgate.net |

Acid-Catalyzed Dehydration of Menthanols

The dehydration of menthanol isomers is a well-established method for synthesizing this compound. This process typically involves the elimination of a water molecule from a menthanol precursor, facilitated by an acid catalyst. The position of the resulting double bond is influenced by the catalyst and reaction conditions, often leading to a mixture of isomers that can subsequently isomerize to the more thermodynamically stable this compound.

Menthan-8-ol, for instance, undergoes acid-catalyzed dehydration to primarily yield p-menth-4(8)-ene and other p-menth-8-enes. Through isomerization, these products can transform into this compound cdnsciencepub.comcdnsciencepub.com. Anhydrous silicic acid has been reported to be particularly effective, yielding this compound in yields exceeding 80% cdnsciencepub.com. Other acid catalysts that promote this dehydration include aqueous oxalic and acetic acids, fused potassium hydrogen sulphate, anhydrous oxalic acid, boric acid, and "Florisil" cdnsciencepub.com. Conversely, non-acidic alumina (B75360) or thionyl chloride in pyridine (B92270) leads to the formation of p-menth-8-ene without significant isomerization to this compound cdnsciencepub.com.

Menthol (B31143) itself can be dehydrated to produce this compound. Treatment with dilute sulfuric acid (e.g., 2%) readily yields predominantly 3-menthene (this compound) wikipedia.org. A two-step process involving initial reaction with hydrogen halides (HBr or HCl) to form halo-p-menthanes, followed by treatment with quinoline (B57606) or alcoholic potassium hydroxide, also effectively produces this compound perfumerflavorist.com.

Table 2: Acid-Catalyzed Dehydration of Menthanols to this compound

| Starting Material | Catalyst | Primary Products | This compound Yield/Selectivity | Notes |

| p-Menthan-8-ol | Anhydrous silicic acid | p-menth-4(8)-ene, p-menth-8-enes | >80% | Isomerization to this compound occurs cdnsciencepub.com. |

| p-Menthan-8-ol | Aqueous oxalic/acetic acids, fused KHS, anhydrous oxalic/boric acids, Florisil | p-menth-4(8)-ene, p-menth-8-enes | Isomerization to this compound | Promotes acid-catalyzed dehydration cdnsciencepub.com. |

| p-Menthan-8-ol | Non-acidic alumina, SOCl2/pyridine | p-menth-8-ene | None | No isomerization to this compound observed cdnsciencepub.com. |

| Menthol | 2% Sulfuric acid | Primarily 3-menthene (this compound) | Mainly | Dehydration to mainly 3-menthene wikipedia.org. |

| Menthol | Strong mineral acid (general) | 1-menthene, 2-menthene, 3-menthene | Varies | E1 elimination via carbocation intermediates; equilibrium exists nau.edu. |

| Menthol | KHSO4, boric anhydride, anhydrous CuSO4 | p-menth-1-ene | - | Dehydration to p-menth-1-ene; further steps may yield this compound perfumerflavorist.com. |

| Menthol | HBr or HCl, then quinoline or alcoholic KOH | bromo/chloro-p-menthane, then this compound | High | Two-step process to this compound perfumerflavorist.com. |

Reaction Mechanisms via Carbocation Intermediates

The acid-catalyzed dehydration of menthanols proceeds via an E1 elimination mechanism, which involves the formation of carbocation intermediates nau.edu. The process begins with the protonation of the hydroxyl group by the acid catalyst, rendering it a good leaving group. Subsequent dissociation of water generates a carbocation cdnsciencepub.comnau.edu. For menthan-8-ol, this initial carbocation can undergo rearrangement, such as a hydride shift, to form a more stable carbocation, for example, at carbon 4. Loss of a proton from an adjacent carbon then leads to the formation of a double bond, yielding products like p-menth-4(8)-ene or this compound cdnsciencepub.comcdnsciencepub.com. These steps are often reversible, allowing for the isomerization of initially formed olefins (e.g., those with exocyclic double bonds) to the more thermodynamically stable this compound, which features an endocyclic double bond cdnsciencepub.comcdnsciencepub.comnau.edu.

Influence of Acid Catalysts and Reaction Conditions

The choice of acid catalyst and the reaction conditions play a critical role in the outcome of menthanol dehydration. Stronger or more acidic catalysts, such as anhydrous silicic acid, tend to promote more efficient isomerization to this compound, achieving high yields cdnsciencepub.com. In contrast, milder or non-acidic catalysts may favor the formation of isomers with exocyclic double bonds or suppress isomerization altogether cdnsciencepub.com.

Reaction time is another significant factor; extended reaction periods can lead to an increase in the yield of this compound as other isomers undergo isomerization cdnsciencepub.comcdnsciencepub.com. Temperature also influences the reaction rate and equilibrium. While higher temperatures can accelerate dehydration and isomerization, they may also lead to undesired side reactions or decomposition. The presence or absence of water can also affect the catalytic activity and selectivity of certain acid catalysts cdnsciencepub.com.

Isomerization Strategies from Related Menth-enes

This compound can be synthesized through the isomerization of other menthene isomers or related terpene derivatives. These strategies often rely on acid catalysis or thermal treatments to rearrange the molecular structure and shift the position of the double bond.

For instance, p-menthadienes derived from the acid-catalyzed isomerization of pinenes or other turpentine (B1165885) components can serve as precursors. These p-menthadienes can then be further isomerized or disproportionated to yield this compound google.comresearchgate.net. Specifically, treatment of 8(9)-p-menthene with benzene (B151609) sulfonic acid at temperatures between 100-125°C facilitates isomerization to this compound google.com. Similarly, terpinolene, when treated with nickel formate, can yield this compound google.com.

Equilibrium Isomerization Processes

The interconversion of various p-menthene isomers, including p-menth-1-ene, this compound, and p-menth-4(8)-ene, is governed by equilibrium processes scispace.com. These transformations are typically catalyzed by acids and are reversible, meaning that under appropriate conditions, a mixture of isomers will reach a state of thermodynamic equilibrium cdnsciencepub.comscispace.com. Thermodynamic calculations confirm the feasibility of reversible transitions between these isomers acs.org. Generally, this compound is considered the most thermodynamically stable isomer among the common p-menthenes due to its endocyclic double bond, which is favored over exocyclic double bonds cdnsciencepub.comcdnsciencepub.com. Therefore, isomerization reactions under thermodynamic control tend to drive the system towards a higher concentration of this compound.

Catalyst Systems for Isomerization

While direct information on catalyst systems specifically for the isomerization to this compound is not extensively detailed in the provided search results, general principles of terpene chemistry suggest that acid catalysts or specific metal catalysts could be employed for isomerizing other menthene isomers or related cyclic alkenes. These catalysts facilitate the rearrangement of double bonds within the menthene skeleton, potentially leading to the formation of the this compound structure. Research in terpene chemistry often explores Lewis acids, Brønsted acids, or transition metal complexes for such transformations, aiming to control regioselectivity and minimize side reactions.

Other Conventional Chemical Syntheses of the this compound Skeleton

Conventional synthetic routes to the this compound skeleton typically involve modifications of readily available monoterpenes or cyclization reactions. For instance, dehydration of menthol derivatives or related cyclic alcohols can lead to menthadienes, including isomers like this compound. These methods often rely on established organic transformations such as acid-catalyzed elimination reactions. While specific details on the synthesis of the skeleton of this compound using purely conventional, non-catalytic methods are not explicitly detailed in the provided snippets, it is understood that established cyclization and functionalization strategies form the basis for such syntheses.

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The synthesis of chiral this compound derivatives heavily relies on asymmetric methodologies that introduce stereocenters with high fidelity.

Sharpless Asymmetric Dihydroxylation Applications

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely recognized method for the enantioselective synthesis of vicinal diols from alkenes princeton.eduwikipedia.orgmdpi.comalfa-chemistry.comnih.govwikidoc.org. This reaction utilizes osmium tetroxide in the presence of chiral quinine-derived ligands (such as (DHQ)₂-PHAL or (DHQD)₂-PHAL) to stereoselectively introduce two hydroxyl groups across a double bond princeton.eduwikipedia.orgalfa-chemistry.comnih.govwikidoc.orgchem-station.com. The reaction is typically performed with catalytic amounts of osmium tetroxide, regenerated by a stoichiometric re-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide princeton.eduwikipedia.orgalfa-chemistry.comwikidoc.orgchem-station.com. Commercially available reagent kits, AD-mix-α and AD-mix-β, facilitate the process and allow for the preferential synthesis of either enantiomer princeton.eduwikipedia.orgwikidoc.orgchem-station.com.

Research has demonstrated the application of Sharpless AD in the synthesis of trans-p-menth-3-ene-1,2,8-triol, a naturally occurring monoterpene. For example, one study reported the total synthesis of trans-p-menth-3-ene-1,2,8-triol using Sharpless asymmetric dihydroxylation as a key step mdpi.comresearchgate.nettandfonline.comtandfonline.comencyclopedia.pub. In this context, a diene substrate was subjected to AD-mix-α or AD-mix-β, yielding diols with varying enantiomeric excesses (ee). For instance, AD-mix-α yielded a diol in 40% yield with 33.8% ee, while AD-mix-β yielded a similar product in 76% yield with 54.5% ee, and another route yielded 91% yield with 59.4% ee mdpi.comresearchgate.netencyclopedia.pub. Further purification steps, such as recrystallization, were employed to enhance the enantiomeric purity of the final products to over 96% ee tandfonline.comtandfonline.com.

The Sharpless AD reaction is characterized by its ability to achieve high enantiofacial selectivity, meaning it can differentiate between the two faces of a prochiral alkene princeton.eduwikipedia.orgnih.govresearchgate.net. This selectivity is dictated by the choice of chiral ligand (derived from dihydroquinine or dihydroquinidine) and the steric and electronic environment of the substrate princeton.eduwikipedia.orgnih.govchem-station.comresearchgate.netwikipedia.org. Factors such as the size of substituents on the alkene can influence the enantiomeric excess achieved, with smaller substituents generally leading to better ee values princeton.edu. Unexpected reversals in enantiofacial selectivity have been observed in some cases, prompting detailed mechanistic investigations tandfonline.comtandfonline.comresearchgate.net. The electronic nature of the alkene also plays a role, with more electron-rich double bonds generally reacting faster alfa-chemistry.comorganic-chemistry.org.

The Sharpless AD reaction is particularly effective for synthesizing chiral vicinal diols, which can serve as precursors to polyhydroxylated compounds princeton.edumdpi.comnih.govresearchgate.netpsu.eduresearchgate.net. In the context of this compound derivatives, this method has been used to create chiral diols that are subsequently transformed into triols or other hydroxylated structures. For example, the synthesis of trans-p-menth-3-ene-1,2,8-triol involves the dihydroxylation of a suitable alkene precursor, yielding a diol which is then further functionalized to the triol researchgate.nettandfonline.comtandfonline.comencyclopedia.pub. The reaction's ability to introduce multiple hydroxyl groups stereoselectively makes it invaluable for accessing complex chiral molecules.

Stereoselective Control in this compound Derivative Synthesis

Beyond Sharpless AD, other strategies for stereoselective control in synthesizing this compound derivatives are employed. These can include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to build the desired stereochemistry.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary wikipedia.orgyork.ac.ukuwindsor.ca.

Chiral Reagents: Employing reagents that intrinsically possess chirality to influence the stereochemistry of the reaction york.ac.ukuwindsor.ca.

Enantioselective Catalysis: Using chiral catalysts (metal-based or organocatalysts) to favor the formation of one enantiomer over the other princeton.eduwikipedia.orgyork.ac.ukuwindsor.caresearchgate.net.

While specific examples for this compound derivatives using methods other than Sharpless AD are not detailed in the provided search results, these general approaches are fundamental to modern asymmetric synthesis and could be applied to this class of compounds. For instance, lipase-mediated resolution has been used for the stereoselective synthesis of p-menthane terpenes, including p-menthan-3-ol derivatives, by selectively acylating one enantiomer of a racemic alcohol mdpi.com.

Compound List:

this compound

trans-p-menth-3-ene-1,2,8-triol

cis-p-menth-3-ene-1,2,8-triol

asiasarinol

cosmosoxide B

p-menth-1-ene

p-menth-1-ene-3,6-diol

p-menthane-3,8,9-triol

p-menthane-1,7-diol

p-menthane-1,7,8-triol

p-menth-8-ene-1,7-diol

menthol

limonene

Chemical Reactivity and Transformation Mechanisms of P Menth 3 Ene

Electrophilic Addition Reactions of the Double Bond in p-MENTH-3-ENE

The carbon-carbon double bond between C-3 and C-4 is the primary site of reactivity in this compound, making it susceptible to electrophilic attack. These reactions typically proceed via the formation of a cationic intermediate, leading to a variety of addition products.

The epoxidation of this compound involves the addition of an oxygen atom across the double bond to form an oxirane (epoxide) ring. This reaction is commonly carried out using peroxy acids, such as perbenzoic acid. The reaction with this compound yields two stereoisomeric products: cis-3,4-epoxymenthane and trans-3,4-epoxymenthane.

Research has shown that the oxidation of this compound with perbenzoic acid in a benzene (B151609) solvent is not highly stereoselective, producing a mixture of the cis and trans epoxides. The cis isomer is formed in a slightly greater amount than the trans isomer. This outcome is influenced by the steric hindrance presented by the alkyl groups on the cyclohexane (B81311) ring, which directs the approach of the electrophilic peroxy acid.

| Product | Relative Ratio | Stereochemistry |

|---|---|---|

| cis-3,4-Epoxymenthane | ~3 | Epoxide ring on the same face as the adjacent isopropyl group |

| trans-3,4-Epoxymenthane | ~2 | Epoxide ring on the opposite face of the adjacent isopropyl group |

Halogenation of this compound with diatomic halogens such as bromine (Br₂) or chlorine (Cl₂) is a characteristic electrophilic addition reaction. The mechanism involves the attack of the double bond on the halogen molecule, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion). youtube.com This three-membered ring intermediate blocks one face of the molecule.

Oxidation and Reduction Pathways of this compound

Beyond epoxidation, this compound can undergo other oxidative and reductive transformations that target the double bond.

Oxidation: Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or through ozonolysis (O₃) followed by a workup step. chemistrysteps.comchemguide.co.uk

With hot KMnO₄ : The double bond is completely broken. Under these harsh conditions, any resulting aldehydes are further oxidized to carboxylic acids. The cleavage of this compound would break the ring to form a dicarbonyl compound, which would subsequently be oxidized to a keto-carboxylic acid.

With Ozonolysis (O₃) : This method also cleaves the double bond but is generally milder. A reductive workup (e.g., with dimethyl sulfide) yields aldehydes and/or ketones. Oxidative workup (e.g., with hydrogen peroxide) yields carboxylic acids and/or ketones. chemistrysteps.com For this compound, ozonolysis would break the ring to form a single molecule containing both an aldehyde and a ketone functional group.

Reduction: The most common reduction pathway for this compound is catalytic hydrogenation. In this process, the alkene is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. chemie-brunschwig.ch The hydrogen adds across the double bond from the same face (syn-addition), reducing the alkene to the corresponding alkane. The hydrogenation of this compound yields p-menthane (B155814), the fully saturated parent compound. Selective hydrogenation processes using specific catalysts, such as homogeneous ruthenium(II) complexes, can be used to form this compound from corresponding p-menthadienes. google.com

Rearrangement Reactions Involving this compound

In the presence of strong acids, the double bond of this compound can be protonated, leading to the formation of a carbocation intermediate. This initiation step can trigger a series of rearrangements aimed at producing a more stable carbocation.

The protonation of the double bond in this compound can occur at C-4 to form a secondary carbocation at C-3. This secondary carbocation can then undergo a rearrangement. A common pathway is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of electrons to the positively charged carbon. libretexts.org In this case, a hydride shift from C-4 to C-3 results in the formation of a more stable tertiary carbocation at C-4. This new carbocationic intermediate can then lose a proton from an adjacent carbon to regenerate a double bond, leading to the isomerization of this compound into other, more stable p-menthene isomers, such as the thermodynamically favored p-menth-1-ene. nih.gov

While acid-catalyzed processes in this compound are dominated by hydride shifts that lead to double bond isomerization, more complex rearrangements involving alkyl groups are also possible, particularly under forcing conditions. These rearrangements can lead to changes in the carbon skeleton itself. The o- and m-menthane skeletons, which are rarer than the p-menthane structure, are presumed to arise from such alkyl migrations. hmdb.ca

Although cycloisomerization typically refers to the formation of a ring from an acyclic precursor, the term can also encompass intramolecular rearrangements that alter the cyclic structure. For terpenes, acid-catalyzed reactions can lead to a cascade of carbocationic intermediates and rearrangements. scispace.com Starting from the p-menthane skeleton, it is theoretically possible for ring contraction or expansion to occur via alkyl shifts, potentially leading to different monoterpene skeletons, though such reactions are less common than simple isomerization for this compound.

Ene Reactions Involving this compound (Conceptual)

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene"), which reacts with a compound containing a double or triple bond (the "enophile"). This process results in the formation of a new sigma bond, the migration of the ene double bond, and the abstraction of the allylic hydrogen. This compound, possessing reactive allylic hydrogens, is a suitable candidate for participating in ene reactions.

A notable conceptual example of an ene reaction involving a substrate like this compound is the allylic oxidation using selenium dioxide (SeO₂). This reaction is mechanistically initiated by an ene-type reaction. nih.govrsc.org The selenium dioxide acts as the enophile. The reaction proceeds through a concerted, pericyclic transition state where the enophile adds to the alkene, and an allylic proton is transferred to the selenium dioxide molecule. researchgate.netchemtube3d.com

The mechanism involves two principal steps:

Ene Reaction: Selenium dioxide reacts with this compound. The double bond of the alkene attacks the selenium atom, while an allylic hydrogen is transferred to an oxygen atom of SeO₂. This concerted step forms an intermediate allylic seleninic acid and shifts the position of the double bond.

adichemistry.comresearchgate.net-Sigmatropic Rearrangement: The intermediate allylic seleninic acid is unstable and rapidly undergoes a adichemistry.comresearchgate.net-sigmatropic rearrangement. This rearrangement results in the formation of an unstable selenium(II) intermediate, which then decomposes to yield the final allylic alcohol product and selenium(0). chemtube3d.com

For this compound, there are two primary allylic positions from which a hydrogen atom can be abstracted: the methylene (B1212753) group within the ring (C5) and the methine group bearing the isopropyl substituent (C8, part of the isopropyl group). The regioselectivity of the ene reaction is influenced by steric and electronic factors, with the reaction often favoring the abstraction of a proton from the more substituted allylic position in trisubstituted alkenes. adichemistry.com This would conceptually lead to the formation of different allylic alcohol isomers. Further oxidation of the resulting allylic alcohol can also occur, potentially yielding an α,β-unsaturated ketone.

Functional Group Interconversions on the this compound Skeleton

The chemical structure of this compound, featuring a trisubstituted double bond and multiple allylic positions, provides a versatile platform for a variety of functional group interconversions. These transformations allow for the introduction of new functional groups and the synthesis of diverse derivatives.

Epoxidation

The double bond of this compound can be converted into an epoxide ring through reaction with a peroxy acid, such as perbenzoic acid. This reaction involves the electrophilic addition of an oxygen atom across the double bond. The oxidation of this compound with perbenzoic acid in benzene results in the formation of a mixture of cis- and trans-3,4-epoxy-p-menthane. rsc.org The stereochemical outcome is influenced by the direction of attack of the peroxy acid on the double bond.

Hydroboration-Oxidation

The hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across the double bond. libretexts.orgmasterorganicchemistry.com

Hydroboration: In the first step, borane (B79455) (BH₃) adds across the double bond. The boron atom attaches to the less substituted carbon (C-4), and a hydrogen atom adds to the more substituted carbon (C-3) in a concerted, syn-addition. masterorganicchemistry.com

Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This step replaces the boron atom with a hydroxyl group, with retention of stereochemistry. masterorganicchemistry.com

Applied to this compound, this reaction sequence is expected to yield the corresponding anti-Markovnikov alcohol, p-menthan-4-ol, with a specific stereochemistry dictated by the syn-addition of the borane.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). masterorganicchemistry.com The initial reaction forms an unstable primary ozonide, which rearranges to a more stable secondary ozonide. The ozonide is then cleaved under specific workup conditions to yield carbonyl compounds. murdoch.edu.au

Reductive Workup: Treatment of the ozonide with a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc metal cleaves the double bond to form aldehydes and/or ketones.

Oxidative Workup: Using an oxidizing agent such as hydrogen peroxide (H₂O₂) results in the formation of carboxylic acids and/or ketones.

The ozonolysis of this compound breaks the cyclic structure, yielding a linear dicarbonyl compound. The specific nature of the carbonyl groups depends on the workup conditions.

Allylic Oxidation

The allylic positions of this compound (the carbon atoms adjacent to the double bond) are susceptible to oxidation. Reagents like selenium dioxide (SeO₂) can be used to introduce a hydroxyl or a carbonyl group at these positions. adichemistry.com As discussed in the ene reaction section, this transformation proceeds via an initial ene reaction followed by a adichemistry.comresearchgate.net-sigmatropic rearrangement to furnish an allylic alcohol. nih.govchemtube3d.com Further oxidation of this alcohol can lead to the corresponding α,β-unsaturated ketone.

The table below summarizes the expected products from these key functional group interconversions of this compound.

| Reaction Type | Reagents | Major Product(s) | Functional Group Transformation |

| Epoxidation | 1. Perbenzoic Acid (C₆H₅CO₃H) | cis- and trans-3,4-Epoxy-p-menthane | Alkene → Epoxide |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | p-Menthan-4-ol | Alkene → Alcohol |

| Ozonolysis (Reductive) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 3-(1-Oxoethyl)-6-oxoheptanal | Alkene → Aldehyde + Ketone |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | 3-(1-Oxoethyl)-6-oxoheptanoic acid | Alkene → Carboxylic Acid + Ketone |

| Allylic Oxidation | 1. SeO₂ | p-Menth-3-en-5-ol and/or other allylic alcohols | Alkene (Allylic C-H) → Allylic Alcohol |

Derivatives and Structure Reactivity Relationship Studies of P Menth 3 Ene

Synthesis and Characterization of p-MENTH-3-ENE Derivatives

The this compound scaffold, a monoterpenoid hydrocarbon, serves as a versatile starting material for the synthesis of a wide range of derivatives. The reactivity of its endocyclic double bond and the potential for functionalization at various positions on the cyclohexane (B81311) ring allow for the creation of diverse molecular architectures. This section details the synthesis and characterization of several key classes of this compound derivatives, including those containing nitrogen, sulfur, and oxygen functionalities.

Synthesis of this compound Amine Derivatives

The primary amine, p-menth-3-en-1-amine, is a crucial intermediate for the synthesis of more complex derivatives such as thioureas and Schiff bases. Its synthesis is a key step in leveraging the p-menthane (B155814) skeleton for further chemical elaboration. The amine is synthesized from α-pinene, a readily available natural product. The process involves the reaction of α-pinene with nitrosochloride, followed by a reaction with benzylamine (B48309) to form α-pinene nitrolbenzylamine. This intermediate is then reduced using lithium aluminum hydride (LiAlH₄) to yield p-menth-3-en-1-amine.

Formation of Thiourea (B124793) Derivatives from this compound Amine

Thiourea derivatives of p-menth-3-en-1-amine have been synthesized and investigated for their biological activities. The synthesis is typically achieved through the nucleophilic addition of the primary amine group of p-menth-3-en-1-amine to an appropriate isothiocyanate. nih.gov The reaction is generally carried out in a solvent like dichloromethane (B109758) at room temperature, providing good to excellent yields (53–96%). nih.gov

An alternative two-step method has also been developed. First, p-menth-3-en-1-amine is used as a raw material to synthesize 1-isopropyl-4-isothiocyanato-4-methylcyclohex-1-ene. This intermediate is then reacted with another amine, such as cyclohexylamine, to produce the final thiourea derivative. nih.govtandfonline.com

The table below summarizes the synthesis of several p-menth-3-en-1-amine thiourea derivatives.

| Compound ID | Reactants | Solvent | Yield (%) |

|---|---|---|---|

| 4a | 1-isopropyl-4-isothiocyanato-4-methylcyclohex-1-ene + Cyclohexylamine | Dichloromethane | 96 |

| 4b | p-Menth-3-en-1-amine + Phenyl isothiocyanate | Dichloromethane | 96 |

| 4c | p-Menth-3-en-1-amine + 4-Chlorophenyl isothiocyanate | Dichloromethane | 85 |

| 4d | p-Menth-3-en-1-amine + 4-Fluorophenyl isothiocyanate | Dichloromethane | 82 |

| 4e | p-Menth-3-en-1-amine + 4-Methoxyphenyl isothiocyanate | Dichloromethane | 53 |

| 4f | p-Menth-3-en-1-amine + Benzyl isothiocyanate | Dichloromethane | 95 |

Preparation of Schiff Base Derivatives of this compound Amine

Schiff bases, or imines, are another important class of derivatives synthesized from p-menth-3-en-1-amine. These compounds are formed through the condensation reaction between the primary amine and a variety of aldehyde compounds. The reaction is typically carried out in absolute ethanol (B145695) at room temperature. acs.org This nucleophilic addition reaction proceeds under mild conditions and results in high yields, ranging from 65% to 99%. acs.org The progress of the reaction can be monitored using thin-layer chromatography (TLC). acs.org Upon completion, the solvent is removed, and the crude product is purified by column chromatography. acs.org

A wide array of Schiff bases has been prepared using this method, incorporating various aromatic and heterocyclic aldehydes. nih.govacs.org The table below presents a selection of synthesized Schiff base derivatives and their corresponding yields.

| Compound ID | Aldehyde Reactant | Yield (%) |

|---|---|---|

| 5a | Furfural | 99 |

| 5b | 5-Chloro-2-furaldehyde | 99 |

| 5c | 2-Thiophenecarboxaldehyde | 99 |

| 5d | 2-Pyridinecarboxaldehyde | 85 |

| 5e | 3-Pyridinecarboxaldehyde | 80 |

| 5f | 4-Pyridinecarboxaldehyde | 90 |

| 5g | Benzaldehyde | 99 |

| 5h | 4-Chlorobenzaldehyde | 99 |

| 5i | 4-(Trifluoromethyl)benzaldehyde | 65 |

| 5j | 4-Hydroxybenzaldehyde | 99 |

| 5k | 2,4-Dichlorobenzaldehyde | 99 |

| 5l | 3-Bromo-5-methoxy-4-hydroxybenzaldehyde | 99 |

Polyhydroxylated Derivatives (e.g., Triols, Diols) from this compound

The carbon-carbon double bond in this compound is a prime site for introducing hydroxyl groups. One common method to achieve this is through epoxidation, followed by ring-opening of the resulting epoxide to form a diol. The epoxidation of this compound with an oxidizing agent like perbenzoic acid in a benzene (B151609) solvent yields a mixture of cis- and trans-3,4-epoxymenthane, with a reported ratio of approximately 3:2. rsc.org

These epoxides serve as stable intermediates that can be isolated. Subsequent acid-catalyzed or base-catalyzed hydrolysis of the epoxide ring will cleave the C-O bond, leading to the formation of a p-menthane-3,4-diol. The stereochemistry of the resulting diol is dependent on the stereochemistry of the parent epoxide and the mechanism of the ring-opening (i.e., Sₙ1 or Sₙ2).

Carboxylic Acid and Aldehyde Derivatives with this compound Skeleton

Derivatives containing carboxylic acid or aldehyde functionalities can be prepared through the oxidative cleavage of the double bond in this compound. This process breaks the cyclohexene (B86901) ring, yielding a linear dicarbonyl compound while retaining the original p-menthane carbon numbering. Two primary methods for this transformation are ozonolysis and oxidation with potassium permanganate (B83412) (KMnO₄). chemistrysteps.comlibretexts.org

Ozonolysis : This reaction involves treating this compound with ozone (O₃), which initially forms an unstable primary ozonide (molozonide), followed by rearrangement to a more stable ozonide intermediate. libretexts.orgyoutube.com The subsequent work-up determines the final products. A reductive work-up (e.g., with dimethyl sulfide (B99878), Me₂S) cleaves the ozonide to yield two aldehyde groups. An oxidative work-up (e.g., with hydrogen peroxide, H₂O₂) will oxidize any initially formed aldehydes to carboxylic acids. chemistrysteps.comyoutube.com

Potassium Permanganate (KMnO₄) : Using hot, concentrated KMnO₄ results in a strong oxidative cleavage of the double bond. chemistrysteps.comyoutube.com This one-step process directly converts the alkene carbons into ketones or carboxylic acids. Since both carbons of the double bond in this compound are secondary, the expected product from this harsh oxidation would be a dicarboxylic acid.

Structure-Reactivity Correlations of this compound Derivatives in Chemical Processes

The chemical reactivity and biological activity of this compound derivatives are intrinsically linked to their molecular structure. Subtle changes in functional groups or stereochemistry can lead to significant differences in their behavior in chemical reactions and biological systems.

For the thiourea derivatives , a clear structure-activity relationship has been observed in their herbicidal effects. A derivative containing a cyclohexane ring (Compound 4a) was found to exhibit significantly higher herbicidal activity against annual ryegrass compared to derivatives containing a benzene ring. nih.govtandfonline.com This suggests that the nature of the substituent attached to the thiourea nitrogen is a critical determinant of its biological function, with the alicyclic ring being more favorable for activity than an aromatic one in this context.

In the case of Schiff base derivatives , their herbicidal properties are also strongly influenced by their structure. Studies have shown that the Schiff bases generally exhibit stronger herbicidal activities than the parent p-menth-3-en-1-amine. acs.org Furthermore, the introduction of halogen atoms, such as chlorine or bromine, into the furan (B31954) or benzene rings of the aldehyde-derived portion of the molecule was beneficial for increasing the herbicidal activity. nih.govacs.org For instance, derivatives 5k (containing a 2,4-dichlorophenyl group) and 5l (containing a brominated and methoxylated phenyl group) showed exceptionally high activity. acs.org This indicates that electron-withdrawing and lipophilic substituents on the aromatic ring can enhance the compound's efficacy.

The stereochemistry of polyhydroxylated derivatives plays a crucial role in their reactivity. During the synthesis of p-menthane-3,4-diols via epoxidation, a mixture of cis and trans epoxides is formed. rsc.org These stereoisomers exhibit different reaction rates in subsequent transformations. For example, when the epoxide mixture is reduced with lithium aluminum hydride (LiAlH₄), the trans-epoxide is reduced more rapidly than the cis-epoxide. rsc.org This difference in reactivity is attributed to conformational effects and the "diaxial opening rule," where the nucleophilic attack of the hydride preferentially occurs at the carbon that allows for a chair-like transition state where the incoming nucleophile and the leaving oxygen atom are in axial positions. rsc.org This demonstrates how the spatial arrangement of atoms directly governs the kinetic outcome of a reaction.

Conformational Analysis of this compound and its Derivatives

The spatial arrangement of atoms in this compound and its derivatives plays a pivotal role in their chemical reactivity and physical properties. A thorough conformational analysis provides insights into the most stable three-dimensional structures and the energy barriers between different conformations. This understanding is crucial for predicting reaction outcomes and designing new derivatives with specific properties.

Due to the presence of a double bond within the six-membered ring, this compound adopts a half-chair conformation rather than the classic chair conformation of cyclohexane. In this arrangement, four of the carbon atoms lie in a plane, while the other two are puckered out of this plane. This leads to two interconverting half-chair conformers. The stability of these conformers is primarily dictated by the steric interactions of the substituents, namely the methyl and isopropyl groups.

The key steric interaction influencing the conformational preference in this compound is allylic strain, specifically A(1,3) strain. This type of strain arises from the steric repulsion between a substituent on the double bond and a substituent on an adjacent allylic carbon. In the case of this compound, this interaction occurs between the isopropyl group at the C1 position (part of the double bond) and the methyl group at the C4 allylic position.

The two primary half-chair conformations of this compound involve the interconversion where the C4 and C5 atoms move out of the plane defined by the other four carbon atoms. In one conformer, the methyl group at C4 is in a pseudo-axial position, while in the other, it is in a pseudo-equatorial position. The conformer with the methyl group in the pseudo-equatorial position is generally considered to be the more stable of the two, as this arrangement minimizes the steric hindrance with the bulky isopropyl group.

Estimated Conformational Energy Differences in 4-Substituted Cyclohexenes

| Substituent (at C4) | Estimated ΔG° (kcal/mol) (Pseudo-axial - Pseudo-equatorial) | Predominant Conformer |

|---|---|---|

| -CH₃ (as in this compound) | ~1.7 | Pseudo-equatorial |

| -C₂H₅ | ~1.8 | Pseudo-equatorial |

| -CH(CH₃)₂ | ~2.1 | Pseudo-equatorial |

Note: The data in this table are estimated values for monosubstituted cyclohexenes and are provided for illustrative purposes to indicate the general trend of increasing steric strain with substituent size. Specific values for this compound would require dedicated computational or experimental studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the experimental determination of molecular conformation. In the case of this compound and its derivatives, the coupling constants (J-values) between adjacent protons can provide valuable information about the dihedral angles and thus the preferred conformation. For instance, a larger coupling constant between the proton at C4 and the adjacent methylene (B1212753) protons at C5 would be expected in the conformer where these protons have a more anti-periplanar relationship, which can be correlated to either the pseudo-axial or pseudo-equatorial orientation of the methyl group.

For derivatives of this compound, the introduction of additional functional groups can further influence the conformational equilibrium. For example, the synthesis of trans-p-menth-3-ene-1,2,8-triol introduces hydroxyl groups that can participate in intramolecular hydrogen bonding, potentially stabilizing a conformation that might otherwise be less favored. wikipedia.org The stereochemistry of these derivatives is critical, and their conformational preferences will impact their biological activity and interaction with other molecules.

Advanced Analytical and Spectroscopic Characterization of P Menth 3 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of p-menth-3-ene. Through the analysis of ¹H and ¹³C nuclei, a complete picture of the compound's connectivity and stereochemistry can be assembled.

While experimentally derived spectra for this compound are not widely published in public databases, its chemical shifts can be reliably predicted based on established principles and spectral data of structurally similar compounds. The proton (¹H) NMR spectrum reveals the electronic environment of each hydrogen atom, while the carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton.

The key structural features of this compound include an isopropyl group, a methyl group, a trisubstituted double bond within a cyclohexene (B86901) ring, and several aliphatic protons. The olefinic proton (H-3) is expected to resonate in the downfield region typical for protons on a carbon-carbon double bond. The protons of the isopropyl and methyl groups will appear in the upfield, aliphatic region of the spectrum.

Predicted chemical shift values provide a basis for the structural assignment of this compound.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 (Olefinic) | ~5.3-5.5 | Multiplet |

| H-8 (Isopropyl CH) | ~2.2-2.4 | Multiplet |

| Ring Protons (Aliphatic) | ~1.2-2.1 | Multiplets |

| H-9, H-10 (Isopropyl CH₃) | ~0.9-1.0 | Doublet |

| H-7 (Methyl CH₃) | ~0.9-1.0 | Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (Olefinic) | ~133-135 |

| C-3 (Olefinic) | ~120-122 |

| C-8 (Isopropyl CH) | ~32-34 |

| Ring Carbons (Aliphatic) | ~25-42 |

| C-7 (Methyl CH₃) | ~20-22 |

| C-9, C-10 (Isopropyl CH₃) | ~19-21 |

Beyond simple 1D spectra, advanced 2D NMR experiments are crucial for confirming assignments and elucidating the three-dimensional structure of this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would establish the connectivity within the cyclohexene ring and the isopropyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the carbon atom to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for piecing together the entire molecular structure, for instance, by connecting the isopropyl group to the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining stereochemistry and conformation. It identifies protons that are close in space, regardless of whether they are bonded. In a study on a derivative, this compound-1,2,5-triol, NOESY experiments were used to determine the relative orientation of substituents on the ring by observing through-space interactions between specific protons. thermofisher.com For this compound, NOESY could differentiate between diastereomers by revealing the spatial proximity of the methyl and isopropyl groups relative to the ring protons, helping to define the preferred chair-like conformation of the cyclohexene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₀H₁₈. ncats.ioalfa-chemistry.comchemicalbook.com High-resolution mass spectrometers can measure the mass of the molecular ion to several decimal places, allowing for its unambiguous differentiation from other compounds that may have the same nominal mass but a different elemental composition.

Molecular Formula and Mass Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈ | ncats.iochemicalbook.com |

| Average Molecular Weight | 138.25 g/mol | ncats.iochemicalbook.com |

| Monoisotopic (Exact) Mass | 138.14085 u | alfa-chemistry.com |

Electron Spray Ionization (ESI) is a soft ionization technique typically used for the analysis of polar, thermally labile, and large molecules. Standard ESI is generally considered unsuitable for nonpolar hydrocarbons like this compound because they lack the functional groups that can be easily protonated or deprotonated to form ions in solution. nih.govutwente.nl

However, recent advancements have demonstrated that under certain conditions, nonpolar compounds can be analyzed by ESI-MS. These methods are not routine and often require specialized setups or solvent systems. nih.gov Techniques such as plasma-assisted ESI can induce ionization of nonpolar molecules post-spray. mdpi.com Another approach involves the formation of radical cations at the metal-solution interface within the ESI capillary, a process that can be manipulated by the choice of solvent and voltage. nih.gov For this compound, these would be non-standard approaches, with other ionization methods being far more common.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds such as this compound, particularly within complex mixtures like essential oils. thermofisher.comaensiweb.com The process involves two stages:

Gas Chromatography (GC): The sample is vaporized and passed through a long capillary column. Compounds are separated based on their boiling points and affinity for the column's stationary phase. This allows for the isolation of this compound from other components in the mixture. The time it takes for a compound to pass through the column is known as its retention time.

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Typically, Electron Ionization (EI) is used, where high-energy electrons bombard the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern acts as a molecular "fingerprint."

The resulting mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 138, confirming its molecular weight. The spectrum would also display a series of fragment ions corresponding to the loss of various parts of the molecule, such as methyl (loss of 15) and isopropyl (loss of 43) groups. The identity of this compound is confirmed by matching both its retention time and its mass spectrum against those of a known standard or a reference library, such as the NIST Mass Spectral Library. nist.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatography is indispensable for the separation of this compound from complex mixtures and for the assessment of its purity. Both gas and liquid chromatography techniques are employed, each offering distinct advantages for the analysis of this volatile, nonpolar compound.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For purity assessment, a sample containing this compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column coated with a nonpolar or medium-polarity stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification when compared to a known standard. The peak area in the resulting chromatogram corresponds to the amount of the compound, allowing for quantitative purity analysis.

The this compound molecule contains a chiral center at the C4 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-p-menth-3-ene and (S)-(-)-p-menth-3-ene. Standard GC columns cannot separate these enantiomers. For this purpose, chiral gas-liquid chromatography (GLC) is required. This technique utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins. These CSPs form transient, diastereomeric complexes with the enantiomers of this compound, leading to different retention times for the (R) and (S) forms. This separation allows for the determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture. The integration of the corresponding peaks in the chromatogram provides the ratio of the two enantiomers.

| Parameter | Typical Conditions for Purity Assessment | Typical Conditions for Chiral Separation |

|---|---|---|

| Column Type | Capillary Column (e.g., 30 m x 0.25 mm) | Chiral Capillary Column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | Nonpolar (e.g., Polydimethylsiloxane) | Derivatized Cyclodextrin (e.g., Beta-Cyclodextrin) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Injector Temperature | 250 °C | 250 °C |

| Oven Temperature Program | Initial temp 40-60°C, ramped to 200-250°C | Isothermal or slow ramp (e.g., 40°C for 5 min, ramp 3°C/min to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of monoterpenes. While GC is often preferred for volatile hydrocarbons, HPLC can be advantageous, particularly for less volatile derivatives or when GC-MS is not available. For a nonpolar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Similar to GC, standard HPLC cannot distinguish between the enantiomers of this compound. Chiral HPLC is necessary for this purpose. This can be achieved in two main ways:

Chiral Stationary Phases (CSPs): The most common approach involves using a column where a chiral selector is bonded to the silica (B1680970) support. These selectors can be polysaccharides, proteins, or synthetic polymers that interact differently with each enantiomer, leading to their separation.

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which then forms diastereomeric complexes with the enantiomers in the solution before they interact with a standard achiral stationary phase.

The direct method using CSPs is generally preferred for its versatility and efficiency in separating a wide range of enantiomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different wavelengths. The bonds within a molecule vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

The structure of this compound contains several types of bonds that give rise to characteristic absorption peaks in an IR spectrum:

C=C Stretch: The carbon-carbon double bond in the cyclohexene ring will produce a stretching vibration in the region of 1680-1640 cm⁻¹. This peak may be of variable intensity.

=C-H Stretch: The stretching vibrations of the C-H bonds attached to the double-bonded carbons (vinylic C-H) typically appear at wavenumbers above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹).

C-H Stretch (Alkyl): The stretching vibrations of C-H bonds in the methyl and isopropyl groups, as well as the saturated part of the ring (aliphatic C-H), absorb at wavenumbers just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C-H Bend: Bending vibrations for methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups appear in the 1470-1365 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Vinylic (=C-H) | 3100 - 3000 | Medium |

| C-H Stretch | Alkyl (C-H) | 2960 - 2850 | Strong |

| C=C Stretch | Alkene (C=C) | 1680 - 1640 | Medium to Weak |

| C-H Bend | Methyl/Methylene | 1470 - 1365 | Medium |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. The technique involves directing X-rays at a single crystal of a compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise positions of all atoms in the molecule.

However, this compound is a liquid at room temperature, which makes single-crystal X-ray diffraction analysis of the compound itself impractical. To determine the absolute configuration of its chiral center (C4), a common strategy is to prepare a crystalline derivative of the molecule. For instance, the absolute configuration of related monoterpenes has been determined by synthesizing a solid, crystalline derivative, such as an alcohol or triol, and then performing X-ray crystallography on that derivative. A study on the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol successfully used this approach. By determining the crystal structure of this derivative, the stereochemistry at the C4 position, which is retained from the parent this compound, can be unambiguously assigned as either (R) or (S). This method provides unequivocal proof of the molecule's absolute stereochemistry.

Theoretical and Computational Chemistry Studies of P Menth 3 Ene

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of p-menth-3-ene and its flexibility. The this compound molecule, containing a cyclohexene (B86901) ring, can adopt several conformations. The most stable conformations are typically those that minimize steric strain and other unfavorable interactions.

The cyclohexene ring in this compound is expected to adopt a half-chair conformation. Due to the presence of two substituents on the ring (a methyl group and an isopropyl group), different stereoisomers and conformers are possible. The relative energies of these conformers can be calculated using computational methods to determine the most stable structures.

Computational approaches to conformational analysis typically involve:

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally efficient and suitable for exploring the conformational space of large molecules.

Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and energy of a molecule. They are computationally more demanding but are often used to refine the geometries and energies of the most stable conformers identified by MM methods.

A conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface that reveals the low-energy conformers and the energy barriers between them. For this compound, this would involve considering the different orientations of the isopropyl group relative to the cyclohexene ring.

While specific data for this compound is scarce, studies on similar systems, such as 1,3-dioxane (B1201747), have shown that DFT methods can accurately predict the relative stabilities of different conformers (e.g., chair vs. twist-boat). researchgate.net For instance, the chair conformer of 1,3-dioxane is calculated to be significantly more stable than the twist conformers. researchgate.net A similar approach for this compound would likely show a preference for conformations that place the bulky isopropyl group in a pseudo-equatorial position to minimize steric hindrance.

Table 1: Representative Conformational Analysis Parameters for Cyclohexene Derivatives

| Parameter | Description | Typical Computational Method | Expected Outcome for this compound |

| Dihedral Angles | Torsional angles defining the ring pucker and substituent orientation. | MM, DFT | Identification of half-chair conformations. |

| Relative Energies | Energy difference between various conformers. | DFT, MP2 | Determination of the most stable conformer(s). |

| Rotational Barriers | Energy required to rotate around single bonds (e.g., the C-C bond of the isopropyl group). | DFT | Understanding the flexibility of the isopropyl group. |

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental for understanding the electronic properties and reactivity of this compound. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels. nih.gov

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other reagents.

Thermodynamic Properties: Quantum chemical calculations can be used to compute various thermodynamic parameters, such as enthalpy of formation, entropy, and Gibbs free energy. acs.org These are essential for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.

A study on related monoterpenes, including limonene (B3431351) and pinene, using DFT calculations (B3LYP/6-311+G) provides insights into what could be expected for this compound. mdpi.com The HOMO energies for these compounds were found to be in the range of -6.0 to -6.5 eV, indicating their potential as electron donors in chemical reactions. mdpi.com The study also calculated global chemical reactivity descriptors such as ionization potential, electron affinity, and chemical hardness. mdpi.com

Table 2: Calculated Electronic Properties of Selected Monoterpenes (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method |

| Limonene | -6.21 | 0.87 | 7.08 | B3LYP/6-311+G |

| Pinene | -6.15 | 1.02 | 7.17 | B3LYP/6-311+G |

| Cymene | -6.34 | 0.75 | 7.09 | B3LYP/6-311+G |

| Data adapted from a DFT study on monoterpenes. mdpi.com |

For this compound, similar calculations would likely reveal a HOMO localized on the carbon-carbon double bond of the cyclohexene ring, indicating that this is the most nucleophilic site and susceptible to electrophilic attack. The LUMO would likely be an antibonding orbital associated with the same double bond.

Reaction Pathway and Mechanism Simulations

Common reactions for alkenes like this compound include:

Electrophilic Addition: Reactions with electrophiles such as halogens, acids, and oxidizing agents.

Hydrogenation: The addition of hydrogen across the double bond.

Isomerization: Rearrangement of the double bond to form other p-menthene isomers.

Computational simulations of these reactions would typically involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Searching for Transition States: Identifying the highest energy point along the reaction coordinate that connects reactants and products.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the reactants and products.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental spectra. nih.govuncw.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C NMR spectra can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.com By calculating the NMR parameters for different possible isomers or conformers and comparing them to experimental data, it is possible to confirm the structure of a molecule. Computational NMR prediction has become a standard tool in natural product chemistry for resolving structural ambiguities. frontiersin.orgresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. mdpi.com The resulting theoretical IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes. For this compound, characteristic peaks would include C-H stretching and bending modes, as well as the C=C stretching vibration of the double bond.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation patterns in the experimental mass spectrum.

Table 3: Common Computational Methods for Spectroscopic Prediction

| Spectroscopic Technique | Property Predicted | Common Computational Method |

| NMR | Chemical Shifts, Coupling Constants | DFT (GIAO) |

| IR | Vibrational Frequencies, Intensities | DFT |

| MS | Fragmentation Pathways | DFT, Ab initio |

Environmental Fate and Degradation Studies of P Menth 3 Ene

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation of p-menth-3-ene primarily occurs in the atmosphere through reactions with photochemically generated oxidants. In soil and water, its degradation through non-biological pathways is generally slower.

The primary atmospheric degradation pathways for this compound are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). The presence of a double bond in the cyclohexene (B86901) ring makes it susceptible to attack by these reactive species.

Reaction with Hydroxyl Radicals: The gas-phase reaction with hydroxyl radicals is a significant sink for this compound in the troposphere. The rate constant for the reaction of OH radicals with cyclic alkenes is typically in the range of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. Based on structure-activity relationships with similar monoterpenes, the atmospheric half-life of this compound with respect to reaction with OH radicals is estimated to be on the order of hours. frontiersin.orgnoaa.gov This rapid degradation prevents its long-range transport in the atmosphere.

Ozonolysis: The reaction of this compound with ozone is another important atmospheric removal process. Ozonolysis involves the cleavage of the carbon-carbon double bond, leading to the formation of a primary ozonide which then decomposes into a Criegee intermediate and a carbonyl compound. vedantu.com Subsequent reactions of the Criegee intermediate can lead to the formation of various secondary organic aerosols (SOAs), contributing to atmospheric particulate matter. The products of ozonolysis are expected to be multifunctional compounds such as aldehydes, ketones, and carboxylic acids. youtube.comresearchgate.net

Reaction with Nitrate Radicals: During nighttime, in the absence of sunlight, reactions with nitrate radicals can also contribute to the degradation of this compound, particularly in polluted environments where NOx concentrations are elevated.

In aquatic and soil environments, abiotic degradation of this compound is expected to be less significant compared to atmospheric processes. As a hydrocarbon, it is not susceptible to hydrolysis under typical environmental conditions. Photodegradation in water and on soil surfaces may occur, but its contribution is likely limited by light penetration.

Table 1: Estimated Atmospheric Abiotic Degradation of this compound

| Degradation Process | Reactant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Half-Life |

|---|---|---|---|

| Photo-oxidation | •OH | ~ 5 x 10⁻¹¹ - 1 x 10⁻¹⁰ | Hours |

| Ozonolysis | O₃ | ~ 1 x 10⁻¹⁷ - 1 x 10⁻¹⁶ | Hours to Days |

| Nitration | NO₃• | Variable (nighttime) | Hours to Days |

Biotic Degradation Processes in Environmental Systems

Biotic degradation is the primary mechanism for the removal of this compound from soil and water environments. A diverse range of microorganisms, including bacteria and fungi, are capable of utilizing monoterpenes as a source of carbon and energy. nih.govnih.govresearchgate.net

Under aerobic conditions, the biodegradation of this compound is initiated by the enzymatic introduction of oxygen into the molecule. nih.gov This initial attack is typically catalyzed by monooxygenase or dioxygenase enzymes, leading to the formation of more polar and biodegradable intermediates. mdpi.com

Studies on the aerobic biodegradation of structurally similar p-menthane (B155814) monoterpenes, such as limonene (B3431351) and α-terpinene, provide insights into the likely degradation pathway of this compound. nih.gov The initial steps often involve hydroxylation of the allylic position or epoxidation of the double bond. These initial products can then undergo further oxidation, leading to ring cleavage and eventual mineralization to carbon dioxide and water.

The rate of aerobic biodegradation is influenced by various environmental factors, including temperature, pH, nutrient availability, and the microbial community present. The presence of a microbial population already acclimated to hydrocarbons can significantly enhance the degradation rate.

A wide array of microorganisms are known to degrade monoterpenes. Bacteria from the genera Pseudomonas, Rhodococcus, and Bacillus have been frequently implicated in the degradation of cyclic monoterpenes. frontiersin.orgnih.gov These bacteria possess the enzymatic machinery to initiate the breakdown of the hydrocarbon structure.

Fungi, including species of Aspergillus, Penicillium, and Fusarium, are also capable of transforming monoterpenes. nih.govfrontiersin.org Fungal degradation pathways can sometimes differ from bacterial pathways, leading to a different suite of metabolic intermediates. The synergistic action of diverse microbial communities in soil and water is crucial for the complete mineralization of this compound. nih.gov

The initial enzymatic attack on the this compound molecule is a critical step in its environmental transformation. Key enzymes involved in the initial stages of monoterpene degradation include cytochrome P450 monooxygenases and various dehydrogenases. nih.govmdpi.com These enzymes introduce functional groups that increase the water solubility of the compound and make it more amenable to further metabolic breakdown.

Table 2: Microorganisms Involved in the Degradation of p-Menthane Monoterpenes

| Microorganism Type | Genera | Typical Degradation Pathway Initiation |

|---|---|---|

| Bacteria | Pseudomonas, Rhodococcus, Bacillus | Hydroxylation, Epoxidation, Dehydrogenation |

| Fungi | Aspergillus, Penicillium, Fusarium | Hydroxylation, Oxidation |

Emerging Research Directions and Future Perspectives in P Menth 3 Ene Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of p-menth-3-ene and its isomers is an active area of research, driven by the need for purer compounds and more sustainable production routes. Traditional methods, such as the dehydration of menthol (B31143) derivatives, have been refined to improve yields and reduce byproducts prepchem.com. Recent advancements are focusing on "green chemistry" principles, utilizing milder reaction conditions and environmentally benign reagents. For instance, the processing of crude sulfate (B86663) turpentine (B1165885) (CST) and gum turpentine (GT) into p-menthadienes, which can then be selectively hydrogenated to this compound, represents a biorefinery approach that leverages renewable feedstocks bham.ac.uk. Furthermore, the development of stereoselective synthetic routes, such as the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol via Sharpless asymmetric dihydroxylation, showcases the growing capability to control stereochemistry in terpene synthesis, a critical aspect for producing enantiomerically pure compounds with specific biological activities prepchem.comtandfonline.com. Future research aims to develop catalytic systems that offer high selectivity for specific this compound isomers, minimizing waste and maximizing atom economy.

Exploration of Advanced Catalysis for this compound Transformations